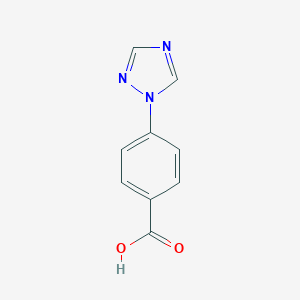

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

Übersicht

Beschreibung

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is a chemical compound that features a benzoic acid moiety substituted with a 1H-1,2,4-triazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid typically involves the reaction of 4-chlorobenzoic acid with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Coordination Polymers

HTBA has been utilized in the synthesis of novel metal-organic frameworks (MOFs). These frameworks are constructed using divalent metals and HTBA as a ligand, leading to the formation of 3D coordination polymers. The structural similarity of HTBA to other benzoic acid derivatives allows for the exploration of various coordination modes, which can result in unique structural properties and functionalities .

Key Findings:

- Successful synthesis of coordination polymers such as .

- HTBA can form multiple coordination geometries, enhancing the versatility of MOF design.

Anticancer Activity

HTBA and its derivatives have been investigated for their anticancer properties. A series of hybrids derived from HTBA have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The cytotoxic evaluation indicated that certain compounds exhibited potent inhibitory activities with IC50 values comparable to established anticancer drugs like doxorubicin .

Biological Evaluation:

- Compounds derived from HTBA demonstrated IC50 values ranging from 15.6 to 23.9 µM against MCF-7 and HCT-116 cell lines.

- Notable compounds (e.g., hybrids 2, 5, 14, and 15) showed significantly lower cytotoxic effects on normal cells compared to doxorubicin, indicating a potential for selective targeting of cancer cells .

Table 1: Anticancer Activity of HTBA Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|---|

| Hybrid 2 | MCF-7 | 15.6 | More potent |

| Hybrid 5 | MCF-7 | 19.0 | Comparable |

| Hybrid 14 | HCT-116 | 22.0 | Comparable |

| Doxorubicin | MCF-7 | 19.7 | Reference |

Potential in Drug Development

The structural features of HTBA make it an attractive candidate for drug development. Its ability to inhibit cancer cell proliferation while exhibiting minimal toxicity towards normal cells suggests that HTBA derivatives could serve as a platform for designing more selective anticancer agents . The incorporation of triazole moieties into drug design is particularly noteworthy, as triazoles are known for their pharmacological activities.

Material Science Applications

In addition to its biological applications, HTBA's role in material science is emerging. The formation of MOFs using HTBA not only contributes to the field of coordination chemistry but also opens avenues for applications in gas storage, catalysis, and sensing technologies. The tunable nature of MOFs allows researchers to tailor materials for specific applications by modifying the ligand structure or metal center .

Wirkmechanismus

The mechanism of action of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid, particularly in its anticancer applications, involves the inhibition of specific enzymes and pathways. For example, some derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This is achieved through the interaction with molecular targets such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of pro-apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Imidazol-1-yl)benzoic Acid: Similar structure but with an imidazole ring instead of a triazole ring.

4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: Another triazole derivative with a different substitution pattern.

Uniqueness

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1H-1,2,4-triazole ring enhances its potential as an enzyme inhibitor and its ability to form coordination complexes with metals .

Biologische Aktivität

4-(1H-1,2,4-Triazol-1-yl)benzoic acid (CAS No. 162848-16-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realm of anticancer and antioxidant properties. This article reviews the synthesis, biological evaluations, and potential applications of this compound and its derivatives.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 189.17 g/mol. The compound features a benzoic acid moiety substituted with a triazole ring, which is known for enhancing biological activity through various mechanisms.

Synthesis

A series of derivatives were synthesized through various methods involving the reaction of benzoic acid derivatives with triazole precursors. The structural characterization was performed using NMR and mass spectrometry (MS) .

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines.

In Vitro Studies:

- Cell Lines Tested: MCF-7 (breast cancer) and HCT-116 (colon cancer).

- IC50 Values: Some compounds exhibited IC50 values ranging from 15.6 to 23.9 µM, which were comparable or superior to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

Table 1: Cytotoxicity of Selected Compounds Against Cancer Cell Lines

| Compound | IC50 (µM) - MCF-7 | IC50 (µM) - HCT-116 | Apoptosis Induction |

|---|---|---|---|

| Doxorubicin | 19.7 | 22.6 | Yes |

| Compound 2 | 15.6 | Not reported | Yes |

| Compound 14 | 18.7 | Not reported | Yes |

| Compound 5 | 20.0 | Not reported | No |

The most potent compounds identified were 2 , 5 , 14 , and 15 , which not only showed improved cytotoxicity but also induced apoptosis in MCF-7 cells as evidenced by DNA fragmentation assays . Flow cytometry further confirmed increased early and late apoptosis rates in treated cells compared to controls.

Antioxidant Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for their antioxidant capabilities.

DPPH Radical Scavenging Assay:

The antioxidant activity was assessed using the DPPH assay, where several compounds demonstrated significant radical scavenging abilities.

Table 2: Antioxidant Activity of Selected Compounds

| Compound | DPPH Scavenging (%) at 100 µg/mL |

|---|---|

| Compound 1 | 89.95 ± 0.34 |

| BHA (Standard) | 95.02 ± 0.74 |

| Compound 9 | Moderate Effect |

| Compound 11 | Low Effect |

Compound 1 exhibited the highest radical scavenging effect among the tested compounds . The results suggest that modifications on the triazole or benzoic acid moiety can significantly influence antioxidant activity.

The biological activities of these compounds are attributed to their ability to interact with cellular targets involved in cancer proliferation and oxidative stress response pathways. The presence of the triazole ring enhances binding affinity to target proteins and may facilitate apoptosis through mitochondrial pathways.

Eigenschaften

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMQQGKCPYKKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353059 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162848-16-0 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid differ in its interaction with Cytochrome P450 enzymes compared to imidazole-based inhibitors?

A: Unlike imidazole-based inhibitors that directly coordinate with the ferric iron in the heme center of Cytochrome P450 enzymes, this compound exhibits a different binding mode. Instead of displacing the water molecule coordinating with the iron, it interacts with this water molecule through hydrogen bonding. [] This difference in binding interaction is also reflected in the optical spectrum of the enzyme-inhibitor complex, with this compound inducing a smaller red shift in the Soret band compared to imidazoles. [] Additionally, upon reduction of the heme iron, the triazole-based inhibitor shows a weaker tendency for iron coordination compared to imidazole-based compounds. []

Q2: What structural insights can explain the observed differences in binding between this compound and imidazole-based inhibitors to Cytochrome P450 enzymes?

A: Crystallographic studies of this compound bound to CYP199A4 reveal the presence of additional water molecules in the active site compared to the imidazole-bound structure. [] These extra water molecules are accommodated by a shift in the position of the hydrophobic phenylalanine 298 residue. [] This suggests that the triazole moiety, due to its structural difference from imidazole, might induce a distinct active site conformation affecting the binding mode and inhibitor potency.

Q3: Beyond enzyme inhibition, has this compound demonstrated other biological activities?

A: Research has shown that this compound hybrids can exhibit anti-cancer properties. [] Specifically, some derivatives have demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values comparable to the reference drug doxorubicin. [] Furthermore, promising compounds displayed reduced cytotoxicity towards normal cells, indicating potential for improved selectivity. []

Q4: How does the structure of this compound lend itself to the development of new anti-cancer agents?

A: The core structure of this compound offers a versatile scaffold for generating diverse chemical entities. [] By introducing various substituents on the benzene ring or modifying the triazole moiety, researchers can explore a vast chemical space. [] This approach facilitates the development of structure-activity relationships (SAR), guiding the design of more potent and selective anti-cancer agents. Notably, 2D QSAR models have shown good correlation between the structure of these hybrids and their anti-cancer activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.